5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Description
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYSLRRSVRPYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-c][1,3]thiazole core, followed by the introduction of the tert-butylphenyl group and the dicarboxylic acid functionalities. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[1,2-c][1,3]thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the tert-butylphenyl group via electrophilic aromatic substitution.
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
One of the primary areas of application for this compound is in medicinal chemistry, particularly for developing new therapeutic agents.
Anticancer Activity
Research has indicated that pyrrolo[1,2-c][1,3]thiazole derivatives possess significant anticancer properties. The structural modifications provided by the tert-butyl group may enhance the biological activity and selectivity of these compounds against cancer cells. For instance:
- A study demonstrated that similar thiazole derivatives showed efficacy in inhibiting tumor growth in various cancer models .
Antimicrobial Properties
Compounds with a pyrrole-thiazole structure have also been investigated for their antimicrobial activity. The unique electronic properties and steric hindrance introduced by the tert-butyl group can improve interaction with microbial targets:
- In vitro studies have reported that specific derivatives exhibit potent antibacterial effects against resistant strains of bacteria .
Material Science
Beyond medicinal applications, 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid has potential uses in material science.
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics:
- Research has shown that thiazole-based compounds can be used as semiconductors in organic field-effect transistors (OFETs) due to their high charge mobility and stability .
Polymer Chemistry
In polymer chemistry, this compound can act as a building block for synthesizing new polymeric materials with enhanced thermal and mechanical properties:
- Studies have indicated that incorporating such thiazole derivatives into polymer matrices can improve their thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are summarized below:
Structural Analogs and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₈N₂O₄S | ~370.09 | 4-(tert-butyl)phenyl | High lipophilicity (tert-butyl), strong hydrogen-bonding capacity (diacid) |
| 5-(4-Bromophenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid | C₁₄H₉BrN₂O₄S | 397.21 | 4-bromophenyl | Enhanced electrophilicity (Br), moderate solubility in polar solvents |
| 5-(4-Methylphenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid | C₁₅H₁₃NO₄S | 303.33 | 4-methylphenyl | Lower lipophilicity (methyl), higher aqueous solubility vs. tert-butyl analog |
| Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | C₁₅H₁₅NO₄S₂ | 337.41 | 2-thienyl, methyl esters | Esterified carboxylates increase lipophilicity; thienyl enhances π-stacking |
Notes:
- Electronic Effects : Bromine in the 4-bromophenyl analog () introduces electron-withdrawing effects, altering reactivity in coupling reactions vs. the electron-donating tert-butyl group .
- Solubility : The diacid form (target compound) exhibits higher polarity than esterified derivatives (e.g., ’s dimethyl ester), which may favor crystalline solid-state packing .
Stability and Tautomerism
- Unlike hydroxypyrazoles (), the target compound’s fused pyrrolo-thiazole core lacks tautomeric forms, but intramolecular hydrogen bonding between the carboxylic acids and thiazole nitrogen may stabilize its conformation .
Biological Activity
5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antibacterial properties, pharmacokinetics, and structure-activity relationships.
- Molecular Formula : C18H19NO4S
- Molar Mass : 345.41 g/mol
- CAS Number : 860609-31-0
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of phenylthiazole derivatives, including those with a tert-butyl side chain. The compound demonstrated significant activity against various multidrug-resistant bacterial strains:
- In vitro Studies :
- The compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values ranged from 2 to 8 µg/mL for several tested strains, indicating effective bactericidal properties .
- Notably, certain derivatives showed rapid bactericidal activity, completely eradicating high inoculum levels of MRSA within 2 to 4 hours, whereas traditional antibiotics like vancomycin required significantly longer durations .
The antibacterial mechanism appears to involve disruption of bacterial biofilms and inhibition of essential metabolic pathways. The structural attributes of the compound contribute to its lipophilicity and metabolic stability, enhancing its pharmacological profile .
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
- Half-Life : Compound 19 (a derivative) exhibited a biological half-life of approximately 9.03 hours in vivo studies with Sprague-Dawley rats. This extended half-life is advantageous for potential therapeutic applications as it allows for less frequent dosing regimens .
- Volume of Distribution : High volume distribution values suggest effective tissue penetration and systemic availability .
Structure-Activity Relationship (SAR)
The presence of the tert-butyl group has been correlated with enhanced biological activity. Variations in substituents on the phenyl ring and thiazole moiety were systematically analyzed to identify optimal configurations for increased potency against bacterial strains.
| Compound | MIC (µg/mL) | Bactericidal Activity | Half-Life (h) |
|---|---|---|---|
| Compound 19 | 2 - 8 | Yes | 9.03 |
| Compound 23 | 2 - 8 | Yes | N/A |
| Compound 26 | 2 - 8 | Yes | N/A |
Case Studies
Several case studies have been documented regarding the application of phenylthiazole derivatives in treating bacterial infections:
- MRSA Infections : A study demonstrated that compounds with a tert-butyl side chain significantly reduced bacterial counts in MRSA infections compared to controls treated with standard antibiotics.
- Biofilm Disruption : Compounds were shown to effectively disrupt established biofilms formed by MRSA, which is critical in chronic infections where biofilm formation is a major challenge.
Q & A
Q. What synthetic routes are recommended for synthesizing 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid, and what parameters critically influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using reflux conditions in ethanol, as demonstrated for structurally similar pyrrolo-thiazole derivatives . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol enhance reaction efficiency.
- Temperature control : Reflux at ~80°C for 2–4 hours optimizes ring closure .
- Purification : Recrystallization from ethanol-DMF mixtures (1:1) improves purity .
Statistical Design of Experiments (DoE) is recommended to systematically optimize variables like stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : - and -NMR confirm the pyrrolo-thiazole core and tert-butyl substituent .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrNOS for a brominated analog ).
- FT-IR : Identifies carboxylic acid (-COOH) and heterocyclic C-S/C-N bonds .
Cross-referencing with computational predictions (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can computational methods (e.g., in silico modeling) be integrated with experimental synthesis to improve the efficiency of developing derivatives?
- Methodological Answer : The ICReDD framework combines quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize viable derivatives . For example:
- Step 1 : Use density functional theory (DFT) to predict reactivity and stability of substituents at the 4-tert-butylphenyl position.
- Step 2 : Apply information science tools to filter synthetic pathways with >80% predicted yield.
- Step 3 : Validate top candidates experimentally, creating a feedback loop to refine computational models .
Q. What strategies resolve discrepancies between theoretical predictions (e.g., DFT) and experimental reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Strategies include:
- Multiscale Modeling : Incorporate solvent-phase calculations (e.g., COSMO-RS) to improve DFT accuracy .
- DoE for Parameter Screening : Test variables like temperature, catalyst loading, and solvent polarity to identify overlooked factors .
- In Situ Characterization : Use techniques like Raman spectroscopy to monitor intermediate formation during synthesis .
Q. How can reactor design and process control (CRDC subclass RDF2050112) be optimized for scaling up synthesis while maintaining purity?
- Methodological Answer : Key considerations include:
- Reactor Type : Continuous-flow reactors minimize side reactions by ensuring precise temperature and mixing control .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline UV-Vis) to detect impurities early .
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography (CPC) can isolate the dicarboxylic acid moiety efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
